

Inter-Laboratory Study on Butene Isomer Analysis: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance in the analysis of butene isomers, supported by experimental data from an international key comparison study. The accurate quantification of butene isomers is critical in various applications, from petrochemical manufacturing to quality control in the pharmaceutical industry where butene can be a starting material or impurity. This document summarizes the performance of different national metrology institutes and designated institutes in measuring butane isomers, which are structurally related to butenes and present similar analytical challenges.

Data Presentation: Comparison of Analytical Performance

The following table summarizes the results from the international key comparison CCQM-K23ac for the analysis of iso-butane and n-butane in natural gas mixtures.[1] This data provides a benchmark for the level of agreement that can be expected between competent laboratories for the analysis of light hydrocarbons. The values represent the degree of equivalence of each laboratory's measurement to the key comparison reference value (KCRV).



| Participant Laboratory | Analyte | Reported Value (% deviation from KCRV) | Relative Expanded Uncertainty (%) |
|---------------------------|------------|--|--------------------------------------|
| VSL | iso-butane | -0.04 | 0.08 |
| VSL | n-butane | 0.02 | 0.08 |
| NPL | iso-butane | 0.01 | 0.14 |
| NPL | n-butane | -0.01 | 0.14 |
| METAS | iso-butane | -0.01 | 0.11 |
| METAS | n-butane | -0.01 | 0.11 |
| KRISS | iso-butane | 0.02 | 0.16 |
| KRISS | n-butane | 0.03 | 0.16 |
| DFM | iso-butane | 0.00 | 0.20 |
| DFM | n-butane | 0.00 | 0.20 |
| GUM | iso-butane | -0.10 | 0.18 |
| GUM | n-butane | -1.13 | 0.18 |
| СМІ | iso-butane | -0.16 | 0.30 |
| СМІ | n-butane | 1.18 | 0.30 |
| INMETRO | iso-butane | -1.16 | 0.38 |
| INMETRO | n-butane | 1.51 | 0.38 |
| SMU | iso-butane | -0.36 | 0.40 |
| SMU | n-butane | 0.44 | 0.40 |

Data extracted from the Final Report on International comparison CCQM K23ac: Natural gas types I and III. The table shows a selection of participants for brevity.[1]

Experimental Protocols



The inter-laboratory comparison involved the analysis of gravimetrically prepared primary standard mixtures of natural gas. While specific proprietary methods of each laboratory are not detailed, a typical and widely accepted methodology for the analysis of butene isomers and other light hydrocarbons is Gas Chromatography (GC) with Flame Ionization Detection (FID).

A Representative GC-FID Protocol for Butene Isomer Analysis:

1. Sample Preparation:

- Gas samples are typically introduced into the gas chromatograph using a gas-tight syringe or a gas sampling valve for precise and repeatable injection volumes.
- For liquefied petroleum gas (LPG) samples, they may be expanded into the gas phase before injection.
- It is crucial to ensure the sample is homogeneous and representative of the bulk material.

2. Instrumentation:

- Gas Chromatograph (GC): A system equipped with a capillary column, a flame ionization detector (FID), and a temperature-programmable oven.
- Column: A porous layer open tubular (PLOT) column, such as an alumina (Al2O3) PLOT column, is commonly used for the separation of light hydrocarbons, including butene isomers. These columns offer high resolution and good selectivity.
- Carrier Gas: High-purity helium or hydrogen is typically used as the carrier gas at a constant flow rate.
- Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range.

3. GC Conditions:

 Injection Port Temperature: Typically set around 200-250 °C to ensure rapid vaporization of the sample.



- Oven Temperature Program: A temperature program is often employed to achieve optimal separation of all components. For example, an initial temperature of 50 °C held for 5 minutes, followed by a ramp of 10 °C/minute to 200 °C, and a final hold for 10 minutes. The exact program will depend on the specific column and the isomers being analyzed.
- Detector Temperature: The FID is typically maintained at a higher temperature than the final oven temperature (e.g., 250-300 °C) to prevent condensation of the analytes.
- Gas Flow Rates: Carrier gas, hydrogen, and air/oxygen flow rates for the FID must be optimized for maximum sensitivity.

4. Calibration:

- A multi-point calibration is performed using certified reference gas mixtures containing known concentrations of the butene isomers (1-butene, cis-2-butene, trans-2-butene, and isobutylene).
- Calibration curves are generated by plotting the peak area of each isomer against its concentration.

5. Data Analysis:

- The concentration of each butene isomer in the unknown sample is determined by comparing its peak area to the calibration curve.
- Results are typically reported in mole percent (mol/mol %) or mass percent (mass/mass %).

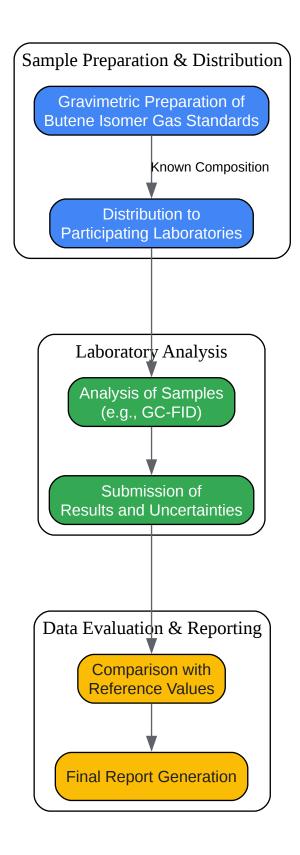
6. Uncertainty Consideration:

• The total uncertainty of the measurement is calculated by considering contributions from the gravimetric preparation of the standard mixtures, the purity of the parent gases, the stability of the gas mixture, and the analytical measurement process itself.[1]

Mandatory Visualization

The following diagrams illustrate the key processes involved in an inter-laboratory study for butene isomer analysis.

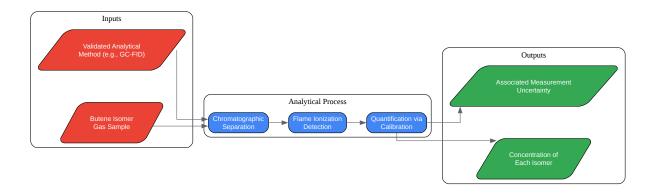




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Caption: Experimental workflow of an inter-laboratory study.





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Caption: Logical relationship in butene isomer analysis.

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References

- 1. researchgate.net [researchgate.net]
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